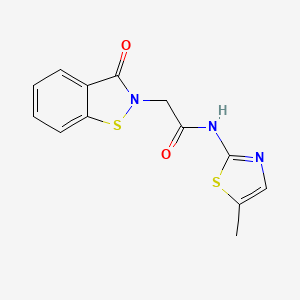

N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Description

N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a heterocyclic compound featuring a thiazole ring linked to a benzothiazolone moiety via an acetamide bridge. Its synthesis typically involves multi-step reactions, including condensation and functional group modifications, with characterization via NMR, mass spectrometry, and X-ray crystallography .

Properties

Molecular Formula |

C13H11N3O2S2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C13H11N3O2S2/c1-8-6-14-13(19-8)15-11(17)7-16-12(18)9-4-2-3-5-10(9)20-16/h2-6H,7H2,1H3,(H,14,15,17) |

InChI Key |

CEQMWYJYOHXDJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common approach might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

Formation of the Benzothiazole Ring: Similarly, the benzothiazole ring can be synthesized through cyclization reactions involving ortho-amino thiophenol and carbonyl compounds.

Coupling Reactions: The final step involves coupling the thiazole and benzothiazole rings through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Mechanistic Insights

- Electron-Withdrawing Groups (e.g., Cl) : The chlorobenzyl derivative () exhibits enhanced antibacterial activity due to improved lipid bilayer penetration and target enzyme inhibition .

- Electron-Donating Groups (e.g., Methoxy) : Compounds with methoxy substituents () show increased solubility and receptor-binding efficiency, critical for oral bioavailability .

- Heterocyclic Modifications : Replacement of thiazole with thiadiazole () alters electronic properties, leading to stronger DNA intercalation and topoisomerase inhibition in cancer cells .

Anticancer Potential

- The butanamide derivative () inhibits >70% of colorectal cancer cell viability at 10 μM, outperforming shorter-chain analogs .

- Thiadiazole-based compounds () show IC₅₀ values of 2.5–5.0 μM against breast cancer cells, attributed to apoptosis induction via caspase-3 activation .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article compiles the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring and a benzothiazole moiety, which are significant for its biological activity. The molecular formula is , with a molecular weight of approximately 292.3 g/mol. Its structure is pivotal for interactions with biological targets.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 μg/mL | |

| Escherichia coli | 15.62 μg/mL | |

| Candida albicans | 4.01 mM | |

| Aspergillus niger | 4.23 mM |

The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and benzothiazole rings can enhance antimicrobial efficacy. Electron-withdrawing groups on the benzene ring improve activity against specific pathogens.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism likely involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The proposed mechanism involves interaction with molecular targets such as enzymes involved in DNA replication and repair, as well as proteins regulating cell cycle progression. Molecular docking studies have indicated strong binding affinities with these targets, suggesting potential pathways for therapeutic intervention.

Case Studies

-

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it had a comparable MIC to traditional antibiotics like ciprofloxacin and vancomycin, highlighting its potential as an alternative treatment option. -

Cancer Cell Line Study

In a recent study focusing on breast cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations as low as 10 μM. The study concluded that the compound could be developed into a therapeutic agent for treating resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.